N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
説明
N-Cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to an acetamide group bearing a cyclooctyl substituent.
特性
分子式 |
C20H27N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H27N3O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-23(20(15)25)12-19(24)22-14-8-6-4-3-5-7-9-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,22,24) |
InChIキー |
ZLXBDAVSNWSJDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCCC3)OC |
製品の起源 |
United States |
生物活性
N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activities, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a quinazolinone core, which is known for various pharmacological properties. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to achieve the desired quinazolinone structure. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclization | 2-amino-6-nitrobenzoic acid + other reagents | DMF, heat | 6,7-dimethoxy-4-oxoquinazoline |
| 2 | Acetylation | 6,7-dimethoxy-4-oxoquinazoline + acetic anhydride | Reflux | N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide |
Anticancer Properties
Research has demonstrated that compounds containing the 4-oxoquinazoline moiety exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide displays potent activity against:
- Colon Carcinoma (HCT-116)
- Hepatocellular Carcinoma (Hep-G2)
- Lung Carcinoma (A549)
The IC50 values for this compound are comparable to established chemotherapeutic agents like Doxorubicin, indicating its potential as an anticancer drug .
The proposed mechanism of action for N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Effects : It has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in cancer progression and metastasis .
Case Studies
Recent studies have highlighted the efficacy of N-cyclooctyl derivatives in preclinical models:
- Study on HCT-116 Cells : A detailed investigation revealed that treatment with N-cyclooctyl derivatives resulted in a significant reduction in cell viability with an IC50 value of approximately 5 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential for therapeutic application .
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has been tested for its efficacy against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of quinazoline exhibited cytotoxic effects on human cancer cells, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis suggested that modifications to the quinazoline ring could enhance anticancer activity .
2. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that quinazoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.
Case Study:
In a recent pharmacological evaluation, N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide showed promising results in improving cognitive functions in animal models by modulating AChE activity . The study utilized behavioral tests such as the Y-maze and Object Recognition Test to assess cognitive improvement.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves multi-step reactions starting from readily available precursors. The incorporation of the cyclooctyl group is crucial for enhancing lipophilicity and potentially improving blood-brain barrier penetration.
Synthesis Overview:
- Starting Materials: 6,7-dimethoxyquinazoline derivatives.
- Reagents: Acetic anhydride for acetylation.
- Conditions: Controlled temperature and pH to optimize yield.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Quinazolinone Substitutions
6,7-Dimethoxy vs. Unsubstituted or Differently Substituted Cores
- Compound 21a (N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide): Lacks methoxy groups on the quinazolinone ring. Its simpler structure results in lower molecular weight (308.5 g/mol vs. ~427 g/mol for the target compound) and reduced electron-donating capacity, which may diminish binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Compound C3 (N-tert-butyl-2-(5,6,7-trihydroxy-4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide): Contains hydroxyl groups instead of methoxy substituents. Hydroxyl groups increase polarity but may reduce metabolic stability compared to methoxy groups .
Chlorinated Derivatives
- 2-Chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Incorporates a chloro substituent on the acetamide chain.
Acetamide Side-Chain Variations
Cyclooctyl vs. Cyclic or Aromatic Substituents
- N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide : Features a cyclopentyl group instead of cyclooctyl. The smaller ring size reduces lipophilicity (logP ~2.5 vs. ~3.5 for cyclooctyl), likely affecting blood-brain barrier (BBB) permeability and tissue distribution .
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6m) : Replaces the cyclooctyl group with a naphthalene-triazole moiety. This aromatic system may enhance π-π stacking interactions but introduces steric hindrance, limiting target accessibility .
Anti-Inflammatory Activity
- Compound 87 (Hybrid quinazolinone-pyrimidine derivative): Exhibits COX-2 selectivity (IC50 = 116.73 mmol/kg) due to its dual pharmacophore design. The target compound’s 6,7-dimethoxy groups may similarly enhance COX-2 affinity by mimicking natural substrate interactions .
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Shows moderate anti-inflammatory activity (comparable to diclofenac). The cyclooctyl group in the target compound could improve potency by increasing hydrophobic interactions with enzyme pockets .
Antioxidant Activity
- Phthalimide derivative 1b (N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide): Demonstrates superior DPPH radical scavenging (EC50 = 12 µM).
Key Research Findings
Hybrid Pharmacophore Efficacy: Compounds combining quinazolinone cores with secondary pharmacophores (e.g., pyrimidines) show enhanced target selectivity, suggesting that the cyclooctyl-acetamide side chain in the target compound could be optimized for hybrid designs .
Methoxy Group Impact : The 6,7-dimethoxy substitution pattern correlates with improved solubility and hydrogen-bonding capacity compared to hydroxyl or halogen substituents, as seen in coumarin analogs .
Cycloalkyl Chain Length : Larger rings (e.g., cyclooctyl vs. cyclopentyl) increase lipophilicity and may enhance tissue penetration but could reduce oral bioavailability due to poor aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
